3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester IUPAC name
3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester IUPAC name
An In-depth Technical Guide: Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We delve into its precise chemical identity, structural features, and physicochemical properties. A detailed, field-proven synthetic protocol based on the robust Suzuki cross-coupling reaction is presented, including mechanistic insights that inform experimental choices. Furthermore, this guide outlines the predicted spectroscopic profile essential for compound verification and discusses the potential therapeutic applications of this molecular scaffold, grounded in the well-established biological significance of pyrazine derivatives. This document is intended to serve as a vital resource for researchers engaged in synthetic chemistry, medicinal chemistry, and drug development, providing both foundational knowledge and practical, actionable methodologies.
Introduction: The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure make it a cornerstone for the design of biologically active molecules.[2] Prominent examples include Pyrazinamide, a first-line medication for the treatment of tuberculosis, and Sulfametopyrazine, an antibacterial agent.[1] The pyrazine core is also found in natural products and is a key component in compounds under investigation for anti-inflammatory, anticancer, and antidiabetic activities.[2][3] The derivatization of the pyrazine core, as seen in the title compound, allows for the fine-tuning of pharmacological properties, making it a high-value target for synthetic and medicinal chemists.
Compound Identification and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is formally identified by its IUPAC name and other standard chemical identifiers.
IUPAC Name: methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate[4]
Caption: Structure of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 1363382-34-6 | [4][5] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [4] |
| Molecular Weight | 248.67 g/mol | [4] |
| SMILES | COC(=O)C1=NC=CN=C1C1=CC=C(Cl)C=C1 | [4] |
| InChIKey | Not available in search results. |
Physicochemical and Spectroscopic Profile
Physicochemical Properties
While experimental data such as melting and boiling points are not widely reported in public databases, a profile can be constructed from computed properties, which are essential for predicting solubility, permeability, and potential drug-like characteristics.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 248.67 g/mol | [4] |
| Exact Mass | 248.035255 Da | Calculated |
| XLogP3 | 2.5 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
| Rotatable Bond Count | 3 | Computed |
Predicted Spectroscopic Characterization
The verification of the successful synthesis of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate relies on a combination of spectroscopic methods. Based on analyses of structurally similar compounds, the following spectral characteristics are anticipated.[6][7]
-
¹H NMR (400 MHz, CDCl₃, δ):
-
9.0-8.7 ppm (2H, m): Two distinct signals corresponding to the protons on the pyrazine ring.
-
7.8-7.7 ppm (2H, d, J ≈ 8.5 Hz): Protons on the chlorophenyl ring ortho to the pyrazine ring.
-
7.5-7.4 ppm (2H, d, J ≈ 8.5 Hz): Protons on the chlorophenyl ring meta to the pyrazine ring.
-
~4.0 ppm (3H, s): A sharp singlet for the methyl ester protons.
-
-
¹³C NMR (100 MHz, CDCl₃, δ):
-
~165 ppm: Carbonyl carbon of the ester.
-
150-140 ppm: Quaternary and protonated carbons of the pyrazine ring.
-
138-128 ppm: Aromatic carbons of the chlorophenyl ring, including the chlorine-substituted carbon.
-
~53 ppm: Methyl carbon of the ester.
-
-
FTIR (ATR, cm⁻¹):
-
~1720 cm⁻¹: Strong C=O stretch from the methyl ester.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the ester group.
-
~1100 cm⁻¹: C-Cl stretching vibration.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for [M+H]⁺ (C₁₂H₁₀ClN₂O₂⁺): 249.0425. The observation of this ion with high mass accuracy, along with the characteristic isotopic pattern for one chlorine atom, would provide strong evidence for the compound's identity.
-
Synthesis and Mechanistic Considerations
The construction of the C-C bond between the pyrazine and chlorophenyl rings is the key strategic step in synthesizing the target molecule. The Palladium-catalyzed Suzuki cross-coupling reaction is an exceptionally reliable and versatile method for this purpose, offering high yields and functional group tolerance.[8]
Retrosynthetic Analysis & Workflow
A logical retrosynthetic disconnection breaks the bond between the two aromatic rings, leading to two commercially available or readily synthesized precursors: a halogenated pyrazine ester and 4-chlorophenylboronic acid.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate.
Materials:
-
Methyl 3-bromopyrazine-2-carboxylate
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (anhydrous)
-
Silica Gel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromopyrazine-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Causality: The excess boronic acid ensures complete consumption of the starting bromide. Potassium carbonate is the base required for the transmetalation step in the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via cannula or syringe.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic precursors and the inorganic base, facilitating the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Causality: The aqueous washes remove the inorganic base and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the white to off-white solid by NMR, FTIR, and HRMS to confirm its structure and purity as described in Section 4.2.
Potential Applications in Drug Discovery
The pyrazine-2-carboxylic acid framework is a well-established pharmacophore. The title compound, methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, combines this active core with a 4-chlorophenyl group, a common substituent in drug candidates that often enhances potency by increasing lipophilicity and participating in favorable interactions, such as halogen bonding, with biological targets.
Derivatives of pyrazine-2-carboxylic acid have demonstrated a wide spectrum of biological activities, including:
-
Antimycobacterial: The parent acid of pyrazinamide is a key anti-tuberculosis agent.[3]
-
Antifungal: Certain amides of pyrazine-2-carboxylic acids show notable antifungal effects.[9]
-
Anticancer: Chalcone-pyrazine hybrids have shown inhibitory effects against various cancer cell lines.[2]
-
Enzyme Inhibition: Pyrazine derivatives are being explored as inhibitors for various enzymes, including alkaline phosphatase.[8]
Caption: The central role of the pyrazine scaffold in developing diverse bioactive agents.
The specific compound, methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, represents a valuable building block for creating libraries of more complex molecules for screening against these and other diseases.
Conclusion
Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. This guide has established its identity, predicted its key analytical characteristics, and provided a detailed, mechanistically-grounded protocol for its synthesis. By leveraging the robust Suzuki cross-coupling methodology, researchers can reliably access this compound for further derivatization and exploration of its biological activity. The rich history of the pyrazine scaffold in FDA-approved drugs and clinical candidates strongly suggests that compounds derived from this molecule hold promise for future therapeutic innovations.
References
-
RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(2)/[10].pdf]([Link]10].pdf)
-
ChemSynthesis. methyl 3-(4-chlorophenyl)-2-oxo-1,3-oxazinane-4-carboxylate. [Link]
-
MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
PubChem. (4-Chlorophenyl) pyrazine-2-carboxylate. [Link]
-
ScienceDirect. Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. [Link]
-
Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]
-
Chemsrc. CAS#:16014-59-8 | 3-amino-6-(4-chlorophenyl)pyrazine-2-carboxamide. [Link]
-
The Good Scents Company. methyl pyrazine carboxylate. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester 97% | CAS: 1363382-34-6 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. nanoient.org [nanoient.org]
- 7. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. (4-Chlorophenyl) pyrazine-2-carboxylate | C11H7ClN2O2 | CID 85705134 - PubChem [pubchem.ncbi.nlm.nih.gov]
